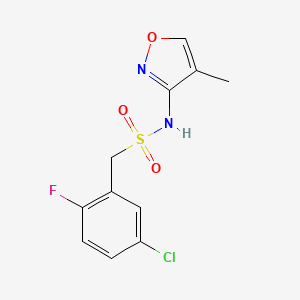
1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFM-2, and it has been synthesized using a specific method. The purpose of
Aplicaciones Científicas De Investigación
CFM-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Mecanismo De Acción
The mechanism of action of CFM-2 involves its binding to specific ion channels in the brain, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC3. By blocking the activity of these channels, CFM-2 can reduce the transmission of pain signals and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the activity of Nav1.7 and ASIC3 channels in neurons, which can lead to a decrease in pain sensitivity. Additionally, CFM-2 has been shown to have anti-inflammatory effects and can reduce the release of certain cytokines in response to injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to be effective in reducing pain sensitivity in animal models. However, there are also some limitations to its use. CFM-2 has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, its specificity for Nav1.7 and ASIC3 channels may limit its usefulness in studying other ion channels or neurological processes.
Direcciones Futuras
There are several potential future directions for research on CFM-2. One area of interest is in developing more potent and selective inhibitors of Nav1.7 and ASIC3 channels, which could have even greater therapeutic potential for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of CFM-2 and its potential for use in human patients. Finally, CFM-2 could be studied in combination with other drugs or therapies to determine whether it has synergistic effects or could enhance the efficacy of existing treatments.
Métodos De Síntesis
CFM-2 can be synthesized using a method that involves the reaction of 5-chloro-2-fluoroaniline with 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole in the presence of a palladium catalyst. The resulting compound is then treated with methanesulfonyl chloride to yield CFM-2.
Propiedades
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O3S/c1-7-5-18-14-11(7)15-19(16,17)6-8-4-9(12)2-3-10(8)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVUHVBOKCWDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1NS(=O)(=O)CC2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679302.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7679309.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7679322.png)
![[4-Cyclopropyl-5-[2-(3,5-dichlorophenyl)ethylsulfanyl]-1,2,4-triazol-3-yl]methanol](/img/structure/B7679328.png)
![5-cyclopropyl-3-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1,2,4-oxadiazole](/img/structure/B7679334.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![2-Methoxy-4-[(4-pyridin-2-yl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B7679354.png)
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)
![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)
